4-(2,4-Dichlorophenyl)butan-2-one
Overview
Description
4-(2,4-Dichlorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity : A study by Goudie et al. (1978) investigated compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one and found that compounds with a small lipophilic group such as methoxyl, methyl, or chloro in conjunction with a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).
Crystal Structure Analysis : Kang et al. (2015) analyzed the crystal structure of cyproconazole, a compound structurally related to 4-(2,4-Dichlorophenyl)butan-2-one. Their research offers insights into the molecular configuration and potential applications in fungicides (Kang et al., 2015).
Reductive Arylation : Citterio (2003) described the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one, which is relevant in organic synthesis and chemical transformations (Citterio, 2003).
Synthesis and Structural Analysis of Chalcone Derivatives : Salian et al. (2018) synthesized and characterized chalcone derivatives, including a compound with a structure similar to this compound. The study involved X-ray diffraction and other techniques to analyze these compounds (Salian et al., 2018).
Anticancer Activity of Sigma-2 Ligands : Asong et al. (2019) studied sigma-2 ligands related to 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one for their potential anticancer activities. This research indicates the relevance of such compounds in cancer treatment (Asong et al., 2019).
Conformational Studies : Rondino et al. (2016) investigated the conformational landscape of related compounds, including (S)-1-(4-chlorophenyl)ethanol and its adducts with R- and S-butan-2-ol, providing insight into molecular interactions and structural properties (Rondino et al., 2016).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVBOFOZHJTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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